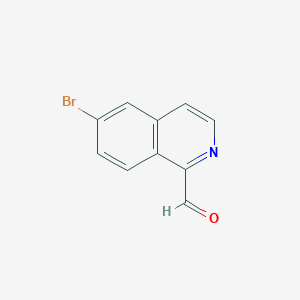

6-Bromoisoquinoline-1-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

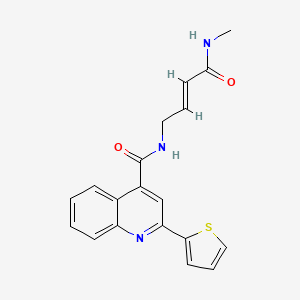

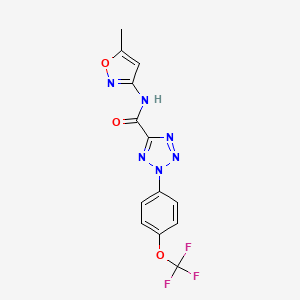

6-Bromoisoquinoline-1-carbaldehyde is a chemical compound with the molecular formula C10H6BrNO . It has a molecular weight of 236.07 .

Molecular Structure Analysis

The InChI code for 6-Bromoisoquinoline-1-carbaldehyde is 1S/C10H6BrNO/c11-8-1-2-9-7(5-8)3-4-12-10(9)6-13/h1-6H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

6-Bromoisoquinoline-1-carbaldehyde is a powder with a melting point of 126-128 degrees Celsius . The compound’s storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique

Synthesis of Quinoline Compounds

6-Bromoisoquinoline-1-carbaldehyde is related to the family of quinoline compounds. Research in this area focuses on synthesizing quinoline ring systems and creating fused or binary quinoline-cord heterocyclic systems. These compounds are significant for their biological and synthetic applications, as highlighted in the research on the chemistry of related compounds like 2-chloroquinoline-3-carbaldehyde (Hamama et al., 2018).

Inhibition Properties for Corrosion

Quinoline derivatives, including those similar to 6-Bromoisoquinoline-1-carbaldehyde, have been studied for their corrosion inhibition properties. These compounds are effective inhibitors for mild steel in acidic conditions and their adsorption on metal surfaces follows the Langmuir adsorption model. The research demonstrates the potential of these compounds in protecting metals from dissolution (Lgaz et al., 2017).

Catalysis and Synthesis Routes

Research has also explored the use of related compounds in catalysis. For example, 3-Bromopyridine-4-carbaldehyde, which is structurally similar to 6-Bromoisoquinoline-1-carbaldehyde, has been used in palladium-catalyzed reactions to synthesize isoquinolines (Cho & Patel, 2006).

Antimicrobial Activity

Quinoline derivatives also exhibit antimicrobial properties. A study on 4H-chromene derivatives bearing 2-aryloxyquinoline showed that these compounds have significant activity against various bacteria and fungi. This suggests potential applications of 6-Bromoisoquinoline-1-carbaldehyde in developing antimicrobial agents (Sangani et al., 2013).

Synthesis of Diverse Molecular Structures

The versatile chemistry of quinoline derivatives allows for the synthesis of a wide range of molecular structures. For instance, a study on the generation of diverse 1-(isoquinolin-1-yl)guanidines via multi-component reactions demonstrates the potential for creating novel compounds with potential biological or industrial applications (Ye et al., 2012).

Redox Annulations

Quinoline compounds can be used in redox-neutral annulations involving dual C–H bond functionalization, indicating their utility in complex organic synthesis processes (Zhu & Seidel, 2017).

Safety and Hazards

6-Bromoisoquinoline-1-carbaldehyde is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . Precautionary measures include washing thoroughly after handling and wearing protective gloves, clothing, and eye/face protection .

Mécanisme D'action

Target of Action

This compound is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Mode of Action

It is known to be a synthetic intermediate useful for pharmaceutical synthesis .

Biochemical Pathways

It is known to be a biochemical reagent that can be used in life science related research .

Propriétés

IUPAC Name |

6-bromoisoquinoline-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO/c11-8-1-2-9-7(5-8)3-4-12-10(9)6-13/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBMWJEJAUHWLSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=O)C=C1Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromoisoquinoline-1-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[2-(cyclohexen-1-yl)ethyl]-N-(4-methylpyridin-2-yl)carbamate](/img/structure/B2422022.png)

![Methyl 5-(4-chlorophenyl)-4,6-dioxo-1,3-diphenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2422026.png)

![tert-Butyl (1S,5R)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2422028.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B2422029.png)

![6-(2-(Benzo[d]isoxazol-3-yl)acetyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B2422030.png)